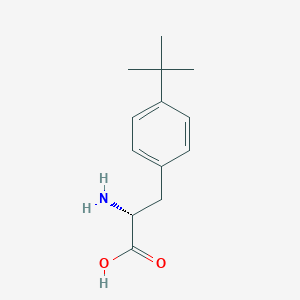

(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJZKSXYLTYFPU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426691 | |

| Record name | (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274262-82-7 | |

| Record name | p-tert-Butylphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274262827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY1LE5H0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

A patent (WO2012117417A1) describes a multi-step route applicable to structurally related compounds. While the patent focuses on synthesizing (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, its methodology can be adapted:

-

Starting Material : (2R,3S)-3-Phenylisoserine hydrochloride is esterified to form an ethyl ester intermediate.

-

Benzylation : The hydroxyl group is protected via benzylation using sodium hydride (NaH) and benzyl bromide in tetrahydrofuran (THF) at 0–35°C.

-

Deprotection : Hydrolysis of the ester group with aqueous NaOH yields the free carboxylic acid.

Adaptation for Target Compound :

-

Replace the benzyloxy group with a tert-butylphenyl moiety via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

-

Use asymmetric hydrogenation to install the R-configuration, employing catalysts like Ru-BINAP complexes.

Asymmetric Catalysis and Resolution

The Royal Society of Chemistry protocol for α-arylated amino acids highlights imine formation and carbamoyl chloride coupling:

-

Imine Formation : React L-alanine methyl ester with pivaldehyde (tert-butyl aldehyde) to form a Schiff base, protecting the amino group.

-

Arylation : Introduce the 4-tert-butylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki reaction with 4-tert-butylphenylboronic acid).

-

Deprotection : Acidic hydrolysis (HCl/EtOH) cleaves the imine, yielding the free amino acid.

Key Data :

Enzymatic Resolution of Racemic Mixtures

Racemic synthesis followed by enzymatic resolution offers an alternative:

-

Racemic Synthesis : Condense 4-tert-butylbenzaldehyde with hydantoin via the Bucherer-Bergs reaction.

-

Hydrolysis : Convert hydantoin to the racemic amino acid using NaOH.

-

Resolution : Treat with acylase I to selectively deacylate the L-enantiomer, leaving the desired R-form.

Advantages : High enantiomeric excess (>98%) and scalability for industrial production.

Comparative Analysis of Methods

| Method | Stereoselectivity | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | High (ee >95%) | 70–85% | Moderate | High |

| Enzymatic Resolution | Excellent (ee >98%) | 60–75% | High | Low |

| Chiral Pool Synthesis | Moderate | 50–65% | Low | Moderate |

Critical Process Parameters

Solvent and Temperature Optimization

Protecting Group Strategy

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during coupling steps.

-

Imine Formation : Pivaldehyde-derived Schiff bases prevent racemization during arylation.

Industrial-Scale Considerations

The patent route offers a template for large-scale production due to its straightforward purification (solvent extraction, anti-solvent crystallization). However, enzymatic methods reduce reliance on expensive metal catalysts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the binding affinity and selectivity of the compound, while the chiral center can affect the overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric and Hydrophobic Effects : The tert-butyl group in the target compound enhances hydrophobicity compared to smaller substituents like bromo or trifluoromethyl. This property may improve membrane permeability in drug delivery applications .

Backbone-Modified Analogues

Table 2: Functional Group Modifications on the Amino Acid Backbone

Key Observations:

Click Chemistry Utility : Tetrazine-modified analogs (e.g., CAS 1698038-85-5) enable bioorthogonal reactions for labeling and imaging .

Antimicrobial Activity : Thiazole-containing derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC as low as 2 µg/mL) with low cytotoxicity, highlighting the importance of heterocyclic motifs .

Stereochemical Complexity : The (2S,3R)-configured hydroxy-methoxy derivative () demonstrates the role of stereochemistry in optimizing binding to proteasome subunits for anti-inflammatory effects .

Biological Activity

(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid (also known as tert-butyl phenylalanine) is a chiral α-amino acid with significant biological activity and potential applications in pharmacology and biochemistry. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Structural Features : The compound features a tert-butyl group attached to a phenyl ring at the 4-position, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butyl group enhances the compound's binding affinity due to steric effects, while the chiral center contributes to its selectivity for various biological targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, making it a candidate for further pharmacological studies.

Biological Activities

- Enzyme Interaction : Research indicates that this compound can be utilized in studying enzyme-substrate interactions, particularly in protein folding and stability assessments.

- Pharmacological Potential : The compound has been investigated for its potential as a therapeutic agent in various conditions, including cancer and neurodegenerative diseases. Its structural similarities to other amino acids allow it to participate in metabolic pathways relevant to these diseases .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α .

Case Study 1: Enzyme Inhibition

In a study assessing the inhibition of specific enzymes, this compound demonstrated significant inhibitory effects on certain proteases involved in cancer progression. The IC50 values were found to be in the low micromolar range, indicating potent activity against these targets .

Case Study 2: Tumor Imaging Applications

A related study explored the use of phenylalanine analogs in positron emission tomography (PET) imaging for brain tumors. The unique structural properties of this compound were leveraged to enhance imaging contrast, demonstrating its utility in clinical diagnostics .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-3-(o-tolyl)propanoic acid | 80126-54-1 | Contains an o-tolyl group; different sterics | Moderate inhibition of enzyme activity |

| 2-Amino-3-(4-methylphenyl)propanoic acid | Not available | Methyl group on phenyl ring; alters activity | Lower binding affinity compared to tert-butyl derivative |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Not available | Fluorine substitution; potential pharmacological differences | Increased solubility but reduced selectivity |

Research Applications

The ongoing research into this compound includes:

- Synthesis of Novel Derivatives : Investigating structural modifications to enhance biological activity and selectivity.

- Clinical Trials : Assessing the therapeutic potential in treating various diseases, particularly those involving metabolic dysregulation.

- Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects on cellular functions.

Q & A

Q. Q1: What are the standard synthetic routes for (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, and how is stereochemical purity maintained during synthesis?

A1: The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

- Amino Protection : Using tert-butoxycarbonyl (Boc) groups via Boc-Cl in the presence of triethylamine (TEA) to protect the α-amino group, ensuring regioselectivity .

- Carboxyl Activation : The carboxylic acid moiety may be esterified (e.g., methyl ester) to prevent unwanted side reactions.

- Stereochemical Control : Chiral resolution via chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensures retention of the (R)-configuration. Techniques like HPLC with chiral columns are critical for verifying enantiomeric excess (>98%) .

- Final Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes Boc groups while preserving the tert-butylphenyl substituent .

Q. Key Methodologies :

- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and polarimetry for optical rotation .

Q. Q2: How is the compound characterized spectroscopically, and what key spectral signatures distinguish it from analogs?

A2:

- ¹H NMR : Distinct signals include:

- Aromatic protons (4-(tert-butyl)phenyl): δ 7.2–7.4 ppm (doublet, J=8 Hz).

- α-Amino proton: δ 3.8–4.1 ppm (multiplet, integrating for 1H).

- tert-butyl group: δ 1.3 ppm (singlet, 9H) .

- ¹³C NMR : Carboxyl carbon at δ 175–178 ppm; tert-butyl carbons at δ 28–31 ppm .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and COOH (1700–1720 cm⁻¹) .

Distinctive Features : The tert-butyl group’s steric bulk reduces ring substitution reactivity compared to halogenated or hydroxylated analogs, as seen in related compounds like (R)-2-Amino-3-(4-fluorophenyl)propanoic acid .

Advanced Research Questions

Q. Q3: What strategies are employed to study enzyme interactions involving this compound, particularly in the context of metabolic engineering?

A3:

- Enzyme Inhibition Assays : Competitive binding studies using enzymes like aminotransferases or decarboxylases. Example:

- Kinetic parameters (Km, Vmax) are measured via spectrophotometric assays (e.g., NADH-coupled reactions) to determine IC₅₀ values .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., PHENIX software for structure solution) reveals binding modes and steric clashes caused by the tert-butyl group .

- Molecular Dynamics Simulations : Simulations (e.g., GROMACS) predict how the bulky tert-butyl group affects substrate-enzyme docking, explaining reduced flexibility compared to smaller substituents .

Q. Q4: How does structural modification of the tert-butyl group impact bioactivity, as inferred from structure-activity relationship (SAR) studies?

A4: SAR studies on analogs reveal:

- Lipophilicity : The tert-butyl group enhances membrane permeability (logP ~2.1) compared to hydroxylated analogs (logP ~0.5), improving cellular uptake .

- Steric Effects : Bulkier groups (e.g., trifluoromethoxy in (R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid) reduce binding to compact active sites but improve metabolic stability .

- Antimycobacterial Activity : Substitution with thiazole rings (e.g., in (S)-2-amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid) enhances activity against Mycobacterium tuberculosis (MIC: 3 µg/mL) .

Q. Q5: How are contradictions in reported biological data (e.g., varying IC₅₀ values) resolved for this compound?

A5: Discrepancies arise from:

- Assay Conditions : Variations in pH, temperature, or enzyme sources (e.g., recombinant vs. native). Standardization using reference inhibitors (e.g., paclitaxel for cytotoxicity) mitigates this .

- Enantiomeric Purity : Impure (R)-forms due to racemization during synthesis can skew results. Chiral HPLC validation (e.g., Daicel Chiralpak columns) ensures >99% enantiomeric excess .

- Cellular Models : Differences in cell lines (e.g., HCT116 vs. HeLa) affect uptake. Parallel assays in isogenic cell lines clarify compound specificity .

Q. Q6: What advanced methodologies are used to resolve racemization challenges during large-scale synthesis?

A6:

- Microfluidic Reactors : Continuous-flow systems minimize residence time at high temperatures, reducing racemization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers from racemic mixtures, yielding >99% (R)-form .

- In-situ Monitoring : Real-time Raman spectroscopy tracks enantiomeric ratios during synthesis, enabling immediate adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.